2-{[1-(5-Chloropyrimidin-2-yl)azetidin-3-yl]methyl}-6-(pyridin-3-yl)-2,3-dihydropyridazin-3-one
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Overview
Description
2-{[1-(5-Chloropyrimidin-2-yl)azetidin-3-yl]methyl}-6-(pyridin-3-yl)-2,3-dihydropyridazin-3-one is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a pyridazinone core, which is known for its diverse biological activities, making it a valuable subject for research in medicinal chemistry and pharmacology.
Mechanism of Action
Target of Action
The compound “2-{[1-(5-Chloropyrimidin-2-yl)azetidin-3-yl]methyl}-6-(pyridin-3-yl)-2,3-dihydropyridazin-3-one” contains a pyrimidine ring, which is a common structure in many bioactive molecules. Pyrimidine derivatives are known to interact with various biological targets, including enzymes and receptors involved in cellular signaling .
Mode of Action
The presence of various substituents on the pyrimidine ring, such as the chloro group and azetidine ring in this compound, could influence its binding affinity and selectivity for its targets .
Biochemical Pathways
Without specific information, it’s difficult to predict the exact biochemical pathways this compound might affect. Given the presence of the pyrimidine ring, it’s possible that it could interfere with nucleotide metabolism or other cellular processes where pyrimidines play a key role .
Pharmacokinetics
The pharmacokinetic properties of a compound, including its absorption, distribution, metabolism, and excretion (ADME), can greatly influence its bioavailability and therapeutic efficacy. The presence of various functional groups in this compound could potentially affect its solubility, membrane permeability, metabolic stability, and interactions with transport proteins, all of which would impact its pharmacokinetic profile .
Result of Action
The molecular and cellular effects of this compound would depend on its specific targets and mode of action. Given its structural features, it might have the potential to modulate cellular signaling pathways, influence gene expression, or affect other cellular processes .
Action Environment
The action, efficacy, and stability of this compound could be influenced by various environmental factors, including pH, temperature, presence of other biomolecules, and cellular redox status. For instance, the stability of the compound could be affected by the pH of the environment due to the presence of ionizable groups .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[1-(5-Chloropyrimidin-2-yl)azetidin-3-yl]methyl}-6-(pyridin-3-yl)-2,3-dihydropyridazin-3-one typically involves multiple steps, starting from readily available precursors. The process often includes:
Formation of the Azetidine Ring: This step involves the cyclization of appropriate precursors under controlled conditions to form the azetidine ring.
Introduction of the Pyrimidinyl Group: The 5-chloropyrimidin-2-yl group is introduced through nucleophilic substitution reactions.
Formation of the Pyridazinone Core: This involves the cyclization of intermediates to form the pyridazinone ring, often under acidic or basic conditions.
Final Coupling: The final step involves coupling the azetidine and pyridazinone intermediates under specific conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
2-{[1-(5-Chloropyrimidin-2-yl)azetidin-3-yl]methyl}-6-(pyridin-3-yl)-2,3-dihydropyridazin-3-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides or hydroxylated derivatives.
Reduction: Reduction reactions can yield amine derivatives or other reduced forms.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, R-OH) are employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility.
Scientific Research Applications
2-{[1-(5-Chloropyrimidin-2-yl)azetidin-3-yl]methyl}-6-(pyridin-3-yl)-2,3-dihydropyridazin-3-one has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as a therapeutic agent due to its unique structure and biological activity.
Biological Research: It is used in studies to understand its interaction with biological targets, such as enzymes and receptors.
Pharmacology: Research focuses on its pharmacokinetics and pharmacodynamics to evaluate its potential as a drug candidate.
Industrial Applications: It may be used as an intermediate in the synthesis of other complex molecules or as a catalyst in certain chemical reactions.
Comparison with Similar Compounds
Similar Compounds
- 2-{[1-(5-Chloropyrimidin-2-yl)azetidin-3-yl]methyl}-6-(pyridin-2-yl)-2,3-dihydropyridazin-3-one
- 2-{[1-(5-Chloropyrimidin-2-yl)azetidin-3-yl]methyl}-6-(pyridin-4-yl)-2,3-dihydropyridazin-3-one
Uniqueness
The uniqueness of 2-{[1-(5-Chloropyrimidin-2-yl)azetidin-3-yl]methyl}-6-(pyridin-3-yl)-2,3-dihydropyridazin-3-one lies in its specific substitution pattern and the presence of the azetidine ring, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
2-[[1-(5-chloropyrimidin-2-yl)azetidin-3-yl]methyl]-6-pyridin-3-ylpyridazin-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClN6O/c18-14-7-20-17(21-8-14)23-9-12(10-23)11-24-16(25)4-3-15(22-24)13-2-1-5-19-6-13/h1-8,12H,9-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FXLYMQUMHWVYPG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C2=NC=C(C=N2)Cl)CN3C(=O)C=CC(=N3)C4=CN=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClN6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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